Methyl 3-amino-2H-indazole-2-carboxylate
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Overview
Description
Methyl 3-amino-2H-indazole-2-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2H-indazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2H-indazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indazole derivatives, while nitration produces nitro-indazole compounds .
Scientific Research Applications
Methyl 3-amino-2H-indazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-amino-2H-indazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
- 1H-indazole-3-carboxylate
- 2H-indazole-3-carboxylate
- 3-amino-1H-indazole-2-carboxylate
Comparison: Methyl 3-amino-2H-indazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions and biological assays . Its methyl ester group enhances its solubility and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 3-aminoindazole-2-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8(10)6-4-2-3-5-7(6)11-12/h2-5H,10H2,1H3 |
InChI Key |
YKLKLGLXYJWVMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(=C2C=CC=CC2=N1)N |
Origin of Product |
United States |
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